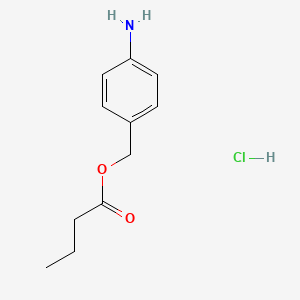

4-Aminobenzyl butyrate hydrochloride

Description

4-Aminobenzyl butyrate hydrochloride is an organic compound combining a butyrate ester moiety with a 4-aminobenzyl group, yielding a hydrochloride salt. The compound likely shares properties with other aminobenzyl esters, such as enhanced solubility due to the hydrochloride salt and bioactivity influenced by the aminobenzyl group. For example, Ethyl 4-aminobutyrate hydrochloride () is a GABA analog used in neurological research, implying that this compound may similarly interact with biological systems via its amine and ester functionalities.

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(4-aminophenyl)methyl butanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9;/h4-7H,2-3,8,12H2,1H3;1H |

InChI Key |

DJTYISSKYMOYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzyl butyrate hydrochloride typically involves the esterification of 4-aminobutyric acid with benzyl alcohol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Organic solvents like toluene or dichloromethane.

Temperature: Reflux conditions (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzyl butyrate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitrobenzyl butyrate or nitrosobenzyl butyrate.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl butyrate derivatives.

Scientific Research Applications

4-Aminobenzyl butyrate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobenzyl butyrate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-Aminobutyrate Hydrochloride

- Structure: Ethyl ester of 4-aminobutyric acid (vs. benzyl ester in 4-aminobenzyl butyrate).

- Molecular Weight: 167.63 g/mol (C₆H₁₄ClNO₂) .

- Applications : Used as a GABA receptor agonist in neurological studies .

- Bioactivity : Demonstrates lower cellular toxicity compared to butyrate salts (e.g., metformin butyrate vs. hydrochloride forms; see Table 2) .

Benzyl 4-Aminobenzoate Hydrochloride

- Structure: Benzyl ester of 4-aminobenzoic acid (vs. butyrate in the target compound).

- Applications : Used in drug delivery systems due to its stability and solubility .

- Synthesis: Purified via silica-gel chromatography (petroleum ether:ethyl acetate = 3:1), similar to methods for methyl 4-(aminomethyl)benzoate hydrochloride .

4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride

- Structure: Carboxylic acid derivative with a methyl substituent (vs. ester in 4-aminobenzyl butyrate).

- Applications : Versatile building block in pharmaceuticals (e.g., kinase inhibitors) and material science .

- Purity: ≥95%, with a molecular weight of 201.65 g/mol (C₉H₁₂ClNO₂) .

Butyrate Salts vs. Hydrochloride Forms

- Cellular Viability : Hydrochloride salts (e.g., metformin hydrochloride) show higher cellular viability (86.5% at 10 mM) compared to butyrate salts (45.5% at 10 mM) in MCF7 cells .

- Bioactivity : Butyrate salts exhibit stronger growth inhibition (GIC₅₀ = 1.6 mM for metformin butyrate vs. >10 mM for hydrochloride in MCF7 cells) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison (Adapted from )

| Compound | Cellular Viability (MCF7, 10 mM) | GIC₅₀ (MCF7) |

|---|---|---|

| Metformin butyrate | 19.9% | 1.6 mM |

| Metformin hydrochloride | 73.6% | >10 mM |

| Butyric acid | 22.3% | 2.2 mM |

Key Findings and Implications

- Salt Form Impact : Hydrochloride salts generally exhibit lower cytotoxicity but reduced bioactivity compared to free acids or butyrate salts, as seen in metformin derivatives .

- Synthetic Flexibility: Silica-gel chromatography and esterification methods used for analogs (e.g., ) suggest scalable synthesis routes for this compound.

Biological Activity

4-Aminobenzyl butyrate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an ester derivative of para-aminobenzoic acid (PABA) and butyric acid. The structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to sodium butyrate, this compound may inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing the expression of pro-inflammatory markers. This could potentially benefit conditions characterized by chronic inflammation .

- Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound may possess antimicrobial properties, providing a basis for further exploration in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anticancer Effects : A study investigated the effects of sodium butyrate on colorectal cancer cells, demonstrating that it induced cell cycle arrest and apoptosis through HDAC inhibition. Although not directly studied for this compound, its structural similarity suggests a potential for similar anticancer activity .

- Inflammation Modulation : Research on sodium butyrate has shown significant reductions in inflammatory markers in models of colitis. The potential use of this compound in similar models could provide insights into its therapeutic applications for inflammatory diseases .

- Antimicrobial Properties : Investigations into the antimicrobial effects of related compounds have revealed promising activity against pathogenic bacteria, suggesting that this compound may also offer therapeutic benefits in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.